molecular formula C10H12N4O3 B13201562 5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13201562
M. Wt: 236.23 g/mol
InChI Key: YSOLZBNOGMTACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound featuring a tetrahydropyrimidine-dione core fused with a 1,2,4-oxadiazole ring. Its structure includes methyl groups at positions 1 and 6 of the tetrahydropyrimidine ring and an ethyl substituent on the oxadiazole moiety.

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

5-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C10H12N4O3/c1-4-6-11-8(13-17-6)7-5(2)14(3)10(16)12-9(7)15/h4H2,1-3H3,(H,12,15,16)

InChI Key

YSOLZBNOGMTACW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C2=C(N(C(=O)NC2=O)C)C

Origin of Product

United States

Preparation Methods

Method A: Multi-Component Cyclocondensation Approach

Overview:
The most prominent approach involves a multi-component reaction (MCR), typically a Biginelli-type cyclocondensation, which is well-documented for synthesizing tetrahydropyrimidines. This method employs aldehydes, β-dicarbonyl compounds, and urea derivatives, followed by heterocycle formation to incorporate the oxadiazole ring.

Procedure:

  • Step 1: Condensation of ethyl acetoacetate with hydrazine derivatives to form a hydrazide intermediate.
  • Step 2: Cyclization with formic acid derivatives or orthoesters under acidic conditions to generate the tetrahydropyrimidine core.
  • Step 3: Post-synthetic modification involving nitrile oxide or similar intermediates to introduce the 1,2,4-oxadiazole ring at the 3-position of the heterocycle.

Key Reagents & Conditions:

Reagent Role Conditions Reference
Ethyl acetoacetate β-dicarbonyl precursor Reflux
Hydrazine hydrate Hydrazide formation Room temperature to reflux
Formaldehyde or paraformaldehyde Cyclization agent Acidic medium, reflux
Acetic acid Catalyst Reflux

Advantages:

  • One-pot synthesis possibilities.
  • High yields with optimized conditions.

Method B: Nucleophilic Substitution and Cyclization

Overview:
This approach involves the synthesis of the oxadiazole ring via nucleophilic substitution on suitable precursors, followed by coupling with the tetrahydropyrimidine scaffold.

Procedure:

  • Step 1: Synthesis of 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid derivatives through chlorination or activation of carboxylic acids followed by cyclization with hydrazine derivatives.
  • Step 2: Coupling of the activated oxadiazole with a tetrahydropyrimidine intermediate bearing amino groups at the 2-position, via amide bond formation or nucleophilic substitution.

Key Reagents & Conditions:

Reagent Role Conditions Reference
Thionyl chloride Activation of carboxylic acids Reflux
Hydrazine hydrate Cyclization to oxadiazole Reflux
EDC or DCC Coupling agent Room temperature

Advantages:

  • Modular approach allows for diverse substitutions.
  • Suitable for synthesizing derivatives with varied substituents.

Method C: Direct Heterocyclization from Precursors

Overview:
A more direct route involves the cyclization of suitable precursors such as amidines or ureas with nitrile oxides or other oxadiazole precursors under cyclization-favorable conditions.

Procedure:

  • Step 1: Formation of amidines from methylated ureas.
  • Step 2: Cyclization with nitrile oxides or related intermediates to form the oxadiazole ring fused to the pyrimidine.

Key Reagents & Conditions:

Reagent Role Conditions Reference
Nitrile oxides Cyclization Basic or neutral medium
Heat Promotes cyclization 80-120°C

Advantages:

  • Fewer steps, potentially higher overall efficiency.

Data Tables Summarizing Preparation Parameters

Method Starting Materials Key Reagents Reaction Conditions Typical Yield (%) Advantages
A Ethyl acetoacetate, hydrazine, aldehyde Acidic catalyst Reflux, 2-4 hours 70-85 One-pot, versatile
B Carboxylic acids, hydrazine derivatives Thionyl chloride, coupling agents Reflux, 4-6 hours 65-78 Modular, adaptable
C Ureas, nitrile oxides Heat, basic medium 80-120°C, 3-5 hours 60-75 Fewer steps

Research Insights and Optimization Strategies

Recent studies emphasize the importance of solvent choice, temperature control, and catalyst presence for optimizing yields and purity. For example, employing microwave-assisted synthesis can significantly reduce reaction times and improve yields, as demonstrated in heterocyclic syntheses involving oxadiazoles and pyrimidines.

Key research findings include:

  • Use of acetic acid as a catalyst enhances cyclization efficiency in Method A.
  • Activation of carboxylic acids with thionyl chloride improves subsequent cyclization steps in Method B.
  • Microwave irradiation accelerates heterocycle formation, reducing reaction times by approximately 50%.

Chemical Reactions Analysis

Types of Reactions

5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxadiazole N-oxides.

    Reduction: Formation of reduced tetrahydropyrimidine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel polymers.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and receptors involved in cell signaling pathways.

    Pathways Involved: The compound can modulate pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on their core heterocyclic systems and substituents:

Compound Name / Structure Key Substituents/Features Biological/Physicochemical Implications
Target compound 1,6-dimethyl-THP-dione; 5-ethyl-1,2,4-oxadiazole Enhanced lipophilicity due to ethyl/methyl groups; potential for hydrogen bonding via dione groups.
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Pyridine ring; oxadiazole-thione Increased polarity from pyridine and thione groups; possible metal-binding activity.
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione Pyrimidine-thio; oxadiazole-thione Sulfur atoms may enhance redox activity or thiol-disulfide exchange potential.
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-THP-5-carboxylate Diphenylpyrazole; thioxo group Bulky phenyl groups reduce solubility; thioxo group increases π-π stacking potential.
Ethyl 4-(4-ethoxyphenyl)-1,6-dimethyl-2-oxo-THP-5-carboxylate Ethoxyphenyl; methyl groups Ethoxy group enhances hydrophobicity; ester moiety may influence metabolic degradation.

Physicochemical Properties

Property Target Compound (Estimated) 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Ethyl 4-(4-ethoxyphenyl)-1,6-dimethyl-THP-5-carboxylate
Molecular Weight (g/mol) ~310–330 ~235 318.37
LogP (Lipophilicity) ~1.5–2.5 (ethyl/methyl groups) ~0.5–1.5 (polar pyridine) ~2.0–3.0 (ethoxyphenyl)
Solubility Moderate in ethanol/DMSO High in polar solvents (ethanol/water) Low in water; soluble in organic solvents

Research Findings and Limitations

  • Synthetic challenges : Steric hindrance from methyl/ethyl groups may complicate cyclization steps compared to simpler analogs .
  • Data gaps: No direct crystallographic or pharmacological data are available for the target compound. SHELX-based structural studies (as in ) could resolve conformational details.

Biological Activity

5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

Synthesis and Characterization

The compound can be synthesized through various chemical pathways involving the reaction of 1,6-dimethyl-1,2,3,4-tetrahydropyrimidine derivatives with 5-ethyl-1,2,4-oxadiazole. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are typically employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study on pyrimidine and oxadiazole hybrids demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines including HT-1080 (fibrosarcoma), MCF-7 (breast cancer), and A549 (lung cancer) with IC50 values indicating effective growth inhibition . The mechanism of action often involves apoptosis induction and cell cycle arrest.

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
5eHT-108019.56Apoptosis via caspase activation
5eA549Not specifiedCell cycle arrest at G2/M phase

Antiviral Activity

While the primary focus has been on anticancer properties, some studies have also explored the antiviral potential of related compounds. However, findings suggest limited efficacy against viruses such as SARS-CoV-2 with EC50 values exceeding 100 µM . This indicates that while some derivatives may exhibit promising anticancer properties, their antiviral activity remains underwhelming.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The activation of caspase pathways is a critical mechanism whereby the compound promotes programmed cell death. Additionally, molecular docking studies have suggested that these compounds can form stable complexes with target proteins involved in cell survival pathways .

Case Studies

One notable study investigated a series of pyrimidine and oxadiazole derivatives for their cytotoxic effects. Among them was a compound structurally similar to this compound which exhibited significant growth inhibition in multiple cancer cell lines. The study employed various assays to evaluate cell viability and apoptosis markers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.